Spiramine A
Overview
Description
Spiramine A is a diterpenoid . It is a natural product found in Spiraea japonica .
Synthesis Analysis
The synthesis of Spiramine A includes a late-stage biomimetic transformation of spiramilactone B, a facile formal lactone migration from the pentacyclic skeleton of spiramilactone E, a highly efficient and diastereoselective 1,7-enyne cycloisomerization to construct the functionalized tetracyclic atisane skeleton, and a tandem retro-Diels-Alder .
Molecular Structure Analysis
Spiramine A has a molecular formula of C24H33NO4 . It contains total 57 bond(s); 26 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 urea (-thio) derivative(s) .
Physical And Chemical Properties Analysis
Spiramine A has a molecular weight of 399.5 g/mol . It has an XLogP3-AA of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 399.24095853 g/mol . Its topological polar surface area is 48 Ų .
Scientific Research Applications
Chemotaxonomy and Phylogeny Clarification
Spiramine A: , as a diterpene alkaloid, serves as a chemotaxonomic marker which is pivotal in clarifying the classification and phylogeny within the Spiraea genus . Its presence in species outside the Ranunculaceae family, where it is commonly found, aids in the taxonomical categorization of these plants.
Xanthine Oxidase Inhibitory Activity
Research has shown that Spiramine A exhibits significant xanthine oxidase inhibitory activity . This property is crucial as it can be applied in the treatment of gout and hyperuricemia by reducing the production of uric acid in the body.
Antimicrobial Activity
Spiramine A has demonstrated moderate antibacterial activity . This suggests its potential use as a lead compound in the development of new antibacterial agents, which could be particularly valuable in the fight against antibiotic-resistant bacteria.
Antiplatelet Aggregation
The compound has been found to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC50 value of 6.7 μM . This indicates its potential application in preventing thrombotic diseases.
Antitumor Activity
Spiramine A possesses antitumor properties . This opens up avenues for its use in cancer research, particularly in the development of novel anticancer drugs that target specific tumor cells or pathways.
Analytical Chemistry
In analytical chemistry, Spiramine A can be used as a standard for calibration curves in mass spectrometry analyses . This is essential for the accurate quantification of substances in various samples, which is a fundamental step in many research protocols.
Safety and Hazards
When handling Spiramine A, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Spiramine A is a diterpene alkaloid that has been found to have antitumor and antimicrobial activity . The primary target of Spiramine A is platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
Spiramine A interacts with its target, PAF, by inhibiting PAF-induced rabbit platelet aggregation in a concentration-dependent manner . This means that as the concentration of Spiramine A increases, the inhibition of platelet aggregation also increases .
Biochemical Pathways
It is known that spiramine a inhibits the action of paf, which plays a crucial role in various inflammatory and thrombotic processes . By inhibiting PAF-induced platelet aggregation, Spiramine A may affect these processes and their downstream effects.
Result of Action
The inhibition of PAF-induced platelet aggregation by Spiramine A can lead to a decrease in thrombosis and inflammation . This could potentially result in antitumor and antimicrobial effects, although the exact molecular and cellular effects of Spiramine A’s action are still under investigation .
properties
IUPAC Name |
[(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELMDXCJZDIBP-OWOZRORESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331622 | |
Record name | Spiramine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiramine A | |
CAS RN |
114531-28-1 | |
Record name | Spiramine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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